5-chloro-3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride

Descripción general

Descripción

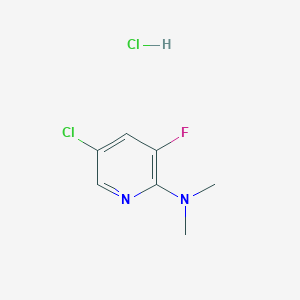

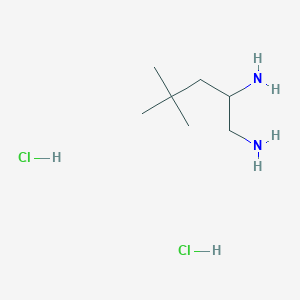

5-Chloro-3-fluoro-N,N-dimethyl-2-pyridinamine, also known by its CAS number 1020253-19-3, is a chemical compound with the molecular formula C7H8ClFN2 . It has an average mass of 174.603 Da and a monoisotopic mass of 174.036011 Da .

Molecular Structure Analysis

The molecular structure of 5-chloro-3-fluoro-N,N-dimethyl-2-pyridinamine consists of a pyridine ring substituted with chlorine and fluorine atoms at positions 5 and 3, respectively. The nitrogen atom at position 2 is bonded to two methyl groups .Physical And Chemical Properties Analysis

5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine is a bright yellow powder. It is soluble in many solvents, including ethanol and acetone. The compound has a molecular weight of 174.6 .Aplicaciones Científicas De Investigación

Fluorinated Pyrimidines in Cancer Chemotherapy

Fluorinated pyrimidines, notably 5-fluorouracil (5-FU), have been cornerstone treatments for various solid tumors. These compounds, including prodrugs like capecitabine, UFT, and S-1, have been extensively studied for their antitumor activities and mechanisms of action. 5-FU and its derivatives inhibit thymidylate synthase, interfering with DNA synthesis in rapidly dividing cancer cells. The development of these compounds involves optimizing their therapeutic efficacy while minimizing toxicity, with research focused on enhancing their incorporation into DNA and RNA, thereby disrupting the cancer cells' replication processes. Notably, S-1, a novel oral formulation combining tegafur with modulators to inhibit 5-FU degradation, has shown promising results in treating gastric cancer, demonstrating the continuous evolution of fluorinated pyrimidines in chemotherapy (Malet-Martino & Martino, 2002) (Gmeiner, 2020).

Environmental Applications: PFAS Removal

In environmental science, research has extended to the development of amine-containing sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The effectiveness of these sorbents hinges on electrostatic interactions, hydrophobic interactions, and sorbent morphology. This highlights the importance of fluorine chemistry not only in pharmaceuticals but also in addressing environmental contaminants. The advancements in sorbent technology demonstrate the versatility of fluorinated compounds in providing solutions to persistent environmental issues (Ateia et al., 2019).

Safety and Hazards

Mecanismo De Acción

Target of Action

Result of Action

It’s suggested that this compound may have potential as an antimicrobial agent, but more research is needed to confirm this.

Propiedades

IUPAC Name |

5-chloro-3-fluoro-N,N-dimethylpyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClFN2.ClH/c1-11(2)7-6(9)3-5(8)4-10-7;/h3-4H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVZWWCPCOZXKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=N1)Cl)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride](/img/structure/B1434111.png)

![2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid hydrochloride](/img/structure/B1434117.png)

![2-hydroxy-N-{[(prop-2-en-1-yl)carbamothioyl]amino}propanamide](/img/structure/B1434118.png)

![8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1434121.png)

![1-[6-(Dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1434123.png)

![2-[2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B1434127.png)

![1-[(4-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1434128.png)